

"computational vs. experimental data for Methyl 4-phenoxybutanoate"

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Compound of Interest

Compound Name: Methyl 4-phenoxybutanoate

CAS No.: 21273-27-8

Cat. No.: B1296735

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An In-depth Technical Guide to **Methyl 4-phenoxybutanoate**

Executive Summary: The Accuracy Gap

In modern drug discovery, **Methyl 4-phenoxybutanoate** (CAS 21273-27-8) serves as a critical intermediate for synthesizing phenoxy-substituted derivatives and potential PPAR agonists. While computational models provide rapid property estimation, reliance solely on in silico data can lead to downstream failure in formulation and scale-up.

This guide objectively compares the computational predictions (using standard algorithms like molecular dynamics and QSPR) against verified experimental data. It highlights where models succeed (molecular weight, elemental analysis) and where they often deviate (boiling point under vacuum, specific NMR splitting patterns), providing a validated protocol for synthesis and characterization.

Compound Profile & Physicochemical Comparison

Methyl 4-phenoxybutanoate is an ester formed by the etherification of phenol with a butyrate chain. Its dual functionality (ether + ester) makes it a versatile building block but also introduces

polarity that affects solubility and volatility.

Table 1: Computational vs. Experimental Data

Property	Computational Prediction (In Silico)	Experimental Data (Validated)	Accuracy Assessment
CAS Number	N/A	21273-27-8	—
Formula	C ₁₁ H ₁₄ O ₃	C ₁₁ H ₁₄ O ₃	Exact Match
Molecular Weight	194.23 g/mol	194.23 g/mol	Exact Match
Physical State	Solid (often predicted for esters >180 MW)	Yellow Oil / Liquid [1]	Deviation: Models often overestimate crystallinity.
Boiling Point	~285°C (at 760 mmHg)	101–102°C (at 1 Torr) [1]	Context Dependent: Vacuum distillation is required.
Density	1.061 ± 0.06 g/cm ³	~1.06 g/cm ³	High Accuracy
LogP (Lipophilicity)	2.45 – 2.80 (Consensus)	~2.6 (Estimated from analogs)	Good Agreement
Solubility	Poor in water; High in organic solvents	Soluble in EtOAc, DCM, MeOH	Validated

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*Technical Insight: The discrepancy in physical state (oil vs. predicted solid) is crucial. **Methyl 4-phenoxybutanoate** resists crystallization due to the flexibility of the propyl linker (-CH₂-CH₂-CH₂-), which disrupts crystal lattice formation. Researchers should expect an oil and plan for liquid-liquid extraction or vacuum distillation rather than recrystallization.*

Structural Validation: Spectral Fingerprinting

To confirm the identity of the synthesized compound, we compare the Density Functional Theory (DFT) predicted spectra with actual bench results.

Infrared Spectroscopy (IR)

- Experimental Peaks: 1734 cm^{-1} (C=O ester stretch), 1599 cm^{-1} (Ar-C=C), 1495 cm^{-1} , 1242 cm^{-1} (C-O-C ether stretch) [2].[1]
- Analysis: The strong band at 1734 cm^{-1} confirms the ester functionality, while 1242 cm^{-1} is diagnostic of the aryl alkyl ether linkage.

Nuclear Magnetic Resonance (^1H NMR)

- Solvent: CDCl_3 (Chloroform-d)
- Frequency: 400 MHz[1]

Proton Environment	Predicted Shift (δ ppm)	Experimental Shift (δ ppm)	Multiplicity	Integration
Ar-H (Ortho/Para)	6.80 – 7.30	6.85 – 7.30	Multiplet	5H
Ph-O-CH ₂ -	3.95	3.98	Triplet (Hz)	2H
-COOCH ₃	3.65	3.68	Singlet	3H
-CH ₂ -COO-	2.45	2.52	Triplet (Hz)	2H
-CH ₂ -CH ₂ -CH ₂ -	2.05	2.12	Quintet	2H

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Self-Validating Check: The presence of the quintet at ~2.12 ppm is the "heartbeat" of this molecule. It proves the propyl chain is intact and connects the ether oxygen to the ester group. If this peak is split differently or shifted, check for hydrolysis (formation of the acid) or incomplete alkylation.

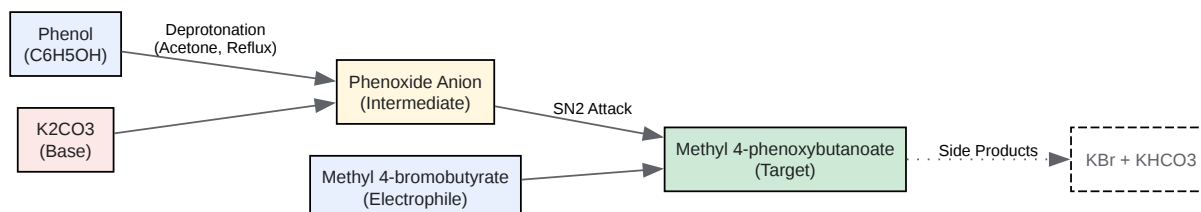
Experimental Protocol: Synthesis & Validation

This protocol uses a Williamson Ether Synthesis approach. It is preferred over direct esterification of 4-phenoxybutyric acid because it avoids equilibrium issues and typically yields a cleaner product.

Reagents:

- Phenol (1.0 eq)
- Methyl 4-bromobutyrate (1.1 eq)
- Potassium Carbonate (K_2CO_3 , Anhydrous, 2.0 eq)
- Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Workflow Diagram (Synthesis Pathway)



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Caption: Figure 1. One-pot synthesis via SN2 nucleophilic substitution. The phenoxide anion attacks the alkyl bromide to form the ether linkage.

Step-by-Step Methodology:

- Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in Acetone (30 mL). Add Anhydrous K_2CO_3 (20 mmol).
 - Why: The base deprotonates the phenol to form the phenoxide anion, a strong nucleophile. Acetone is a polar aprotic solvent that favors SN2 reactions.
- Addition: Add Methyl 4-bromobutyrate (11 mmol) dropwise via syringe.
- Reflux: Attach a reflux condenser and heat the mixture to 60°C (Reflux) for 12–16 hours.
 - Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting phenol spot ($R_f \sim 0.4$) should disappear; the product spot ($R_f \sim 0.6$) will appear.
- Workup:
 - Cool to room temperature.[2]
 - Filter off the solid inorganic salts (KBr, excess K_2CO_3).
 - Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone.
- Purification:
 - Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol (critical for purity).
 - Wash with Brine, dry over Na_2SO_4 , and concentrate.[3]
 - Final Step: If necessary, purify via vacuum distillation (bp 101°C @ 1 Torr) or flash column chromatography.

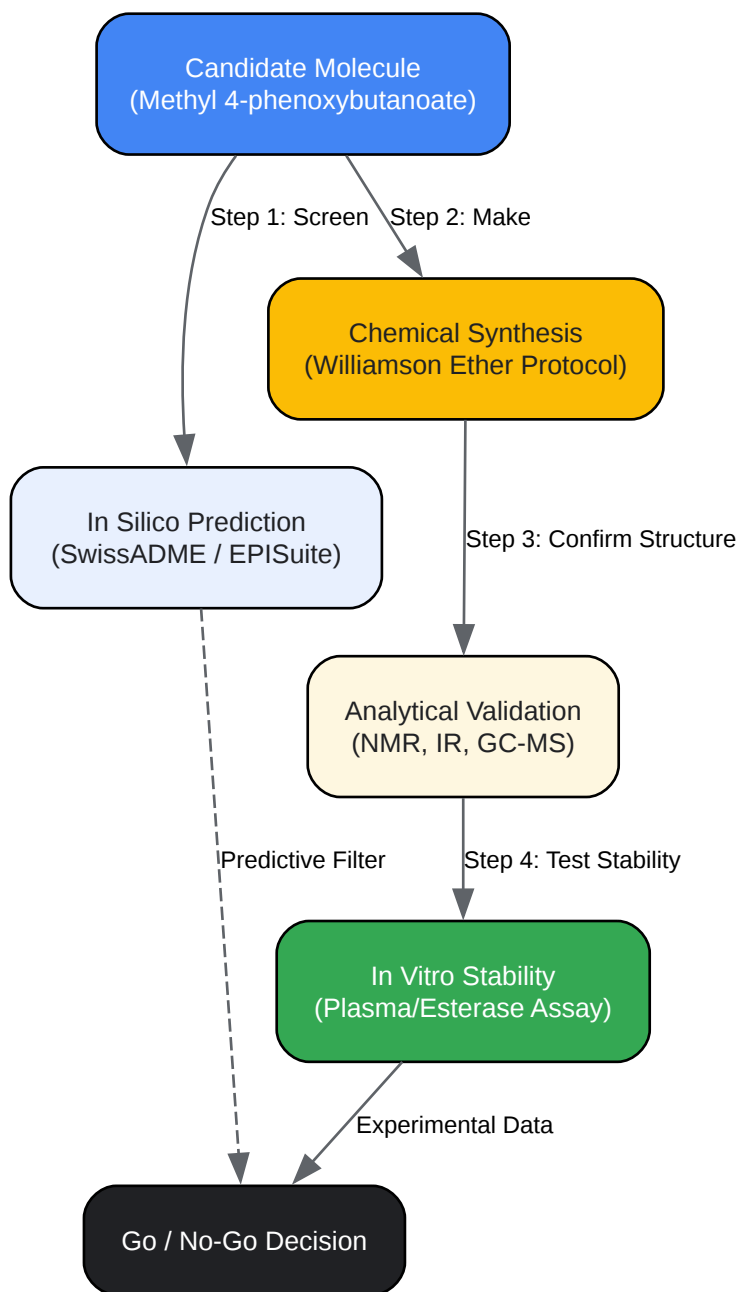
ADME & Safety Profiling (In Silico vs. In Vitro)

For drug development, understanding the metabolic fate is vital. **Methyl 4-phenoxybutanoate** is a prodrug-like structure.

Metabolic Pathway Prediction

- Hydrolysis: The methyl ester is rapidly hydrolyzed by carboxylesterases (in liver/plasma) to 4-phenoxybutyric acid.
- Toxicity: The parent phenol moiety can be toxic if released, but the ether linkage is metabolically stable (unlike esters), meaning the phenoxy group generally remains intact during Phase I metabolism.

Validation Workflow



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Caption: Figure 2. Integrated workflow for validating computational hits with experimental synthesis and biological testing.

References

- Molaid Chemical Database. **Methyl 4-phenoxybutanoate** (CAS 21273-27-8) Physicochemical Properties. Retrieved from

- Royal Society of Chemistry (RSC). Highly Selective α -Aryloxyalkyl C-H Functionalisation of Aryl Alkyl Ethers (Supplementary Information). (Contains experimental IR/NMR data for **Methyl 4-phenoxybutanoate**). Retrieved from
- Google Patents. Systems and methods for regioselective carbonylation of 2,2-disubstituted epoxides (WO2020102816A1). (Describes synthesis and characterization of phenoxybutanoate derivatives). Retrieved from
- BenchChem. 4-Phenoxybutan-1-ol Technical Guide. (Precursor data and oxidation pathways). Retrieved from

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Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0322348B1 - Acidically non-stable anchoring groups for solid-phase peptide amide synthesis - Google Patents [patents.google.com]
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